molecular formula C19H18N4O3 B2398501 N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide CAS No. 898435-59-1

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide

Cat. No. B2398501
CAS RN: 898435-59-1
M. Wt: 350.378
InChI Key: YYZWIMANMWYQSH-UHFFFAOYSA-N
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Description

The compound “N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide” is a complex organic molecule. It is related to a class of compounds that are used as EGFR inhibitors for the treatment of cancer .

Scientific Research Applications

a. Antitumor Activity: Pyrrolo[3,2,1-ij]quinoline derivatives have demonstrated antitumor properties. By modifying substituents on the 2 or 3 positions of the nucleus, researchers can fine-tune their activity. For instance, compound I, a potent ATP mimetic inhibitor of Cdc7, shows promise as an anticancer agent .

b. Antimicrobial Properties: Certain pyrrolo[3,2,1-ij]quinoline derivatives exhibit antimicrobial effects. These compounds may be explored further for their potential in combating bacterial and fungal infections .

c. Antiproliferative Activity: The pyrrolo[3,2,1-ij]quinoline system has been investigated for its ability to inhibit cell proliferation. Compounds II and III, for example, have shown useful biological activity against Cdc7 .

Combinatorial Chemistry and Library Synthesis

Efficient synthetic routes are crucial for creating compound libraries with diverse functionalized structures. The compound could serve as a valuable building block in combinatorial chemistry approaches, enabling the rapid synthesis of heterocyclic compounds for drug screening .

Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools for expanding molecular diversity. The development of new MCRs, especially those leading to bioactive heterocyclic molecules, has garnered attention. The pyrrolo[3,2,1-ij]quinoline system could be incorporated into MCRs to generate structurally diverse compounds .

Natural Product Synthesis

Nitrogen-containing heterocycles, including pyrrolo[3,2,1-ij]quinolines, are prevalent in natural products. Researchers interested in natural product synthesis may explore this scaffold for its potential to yield bioactive molecules .

Future Directions

The compound and its related compounds have potential applications in the treatment of cancer . Future research could focus on optimizing its synthesis, studying its mechanism of action in more detail, and conducting preclinical and clinical trials to evaluate its safety and efficacy.

properties

IUPAC Name

N'-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-4-ylmethyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3/c24-16-2-1-13-9-15(10-14-5-8-23(16)17(13)14)22-19(26)18(25)21-11-12-3-6-20-7-4-12/h3-4,6-7,9-10H,1-2,5,8,11H2,(H,21,25)(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYZWIMANMWYQSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)C(=O)NCC4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide

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